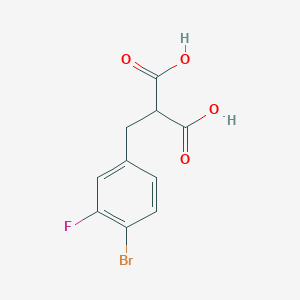
(1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL: is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a difluoromethoxy-substituted phenyl ring, and a secondary alcohol group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Functional Group Introduction: The difluoromethoxy group is introduced via nucleophilic substitution reactions.
Chiral Center Formation: The chiral center is established through asymmetric synthesis or chiral resolution techniques.
Amino Group Addition: The amino group is introduced using reductive amination or other suitable methods.
Final Purification: The compound is purified using chromatographic techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of amides, sulfonamides, and other derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block for the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in other compounds.
Biology:
Enzyme Inhibitor: Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Receptor Modulator: Modulates the activity of certain receptors in biological systems.
Medicine:
Pharmaceutical Development: Investigated for its potential therapeutic effects in treating various diseases.
Drug Delivery: Utilized in the design of drug delivery systems to enhance bioavailability.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals to improve crop yield and protection.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and selectivity, while the chiral center contributes to its stereospecific interactions.
Comparison with Similar Compounds
- (1S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL
- (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL
Comparison:
- Structural Differences: The presence of the difluoromethoxy group distinguishes (1S)-1-Amino-1-(2-(difluoromethoxy)phenyl)propan-2-OL from its analogs, affecting its chemical reactivity and biological activity.
- Binding Affinity: The difluoromethoxy group enhances binding affinity to specific targets compared to methoxy, fluoro, or chloro analogs.
- Biological Activity: The unique combination of functional groups in this compound results in distinct biological activities, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
(1S)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6?,9-/m1/s1 |
InChI Key |
MEEKLVVMEKPWBO-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1OC(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)
![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)



![Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13037949.png)



![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)

![3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)


